molecular formula C11H11F3N2O B2458588 5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034606-20-5

5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2458588
CAS No.: 2034606-20-5
M. Wt: 244.217
InChI Key: QCODKCGVAUERLA-UHFFFAOYSA-N
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Description

5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C11H11F3N2O and its molecular weight is 244.217. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Bicyclic compounds like azabicycloheptanes are synthesized through various chemical reactions, demonstrating the flexibility and complexity of constructing these molecules. For instance, one study describes the synthesis of a ketimine derivative through a condensation reaction, highlighting the importance of such structures in organic synthesis and the potential for creating enantiomerically pure isomers (Ayers et al., 2005).
  • The geometry of carboxylic acid groups in related bicyclic systems plays a crucial role in their catalytic potential and selectivity, as observed in organocatalytic aldol reactions. This demonstrates the significance of the bicyclic scaffold's conformation in influencing chemical reactivity and enantioselectivity (Armstrong et al., 2009).

Applications in Ligand Design

  • Certain azabicycloheptane derivatives are prepared as ligands for α7 nicotinic receptors, showing nanomolar potency and excellent selectivity. This underscores the application of such compounds in the development of selective ligands for neurological receptors, which could have implications in studying and treating neurological disorders (Slowinski et al., 2011).

Role in Organic and Medicinal Chemistry

  • The creation of bridgehead-substituted azabicycloheptane derivatives showcases the versatility of these structures in drug discovery. By synthesizing compact modules with rigid three-dimensional conformations, researchers aim to optimize the physicochemical and pharmacokinetic properties of potential drug candidates, reflecting the compound's role in the early stages of drug design (Wu et al., 2016).

Properties

IUPAC Name

5-[6-(trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)9-2-1-3-10(15-9)16-5-8-4-7(16)6-17-8/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCODKCGVAUERLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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